molecular formula C15H11BrS2 B1314608 2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene] CAS No. 113425-37-9

2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]

Cat. No.: B1314608
CAS No.: 113425-37-9
M. Wt: 335.3 g/mol
InChI Key: WHSXZCGUAAHMBX-UHFFFAOYSA-N
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Description

2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene] (CAS: 113425-37-9) is a spirocyclic compound featuring a fluorene moiety bridged with a 1,3-dithiolane ring and a bromine substituent at the 2' position. Its molecular formula is C₁₅H₁₁BrS₂, with a molecular weight of 335.28 g/mol . The spiro architecture imposes rigidity, while the dithiolane ring introduces sulfur-based electronic effects. Bromine enhances reactivity for cross-coupling reactions, making it valuable in organic synthesis and materials science.

Properties

IUPAC Name

2'-bromospiro[1,3-dithiolane-2,9'-fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrS2/c16-10-5-6-12-11-3-1-2-4-13(11)15(14(12)9-10)17-7-8-18-15/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSXZCGUAAHMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2(S1)C3=CC=CC=C3C4=C2C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550066
Record name 2'-Bromospiro[1,3-dithiolane-2,9'-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113425-37-9
Record name 2'-Bromospiro[1,3-dithiolane-2,9'-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromospiro[[1,3]dithiolane-2,9’-fluorene] typically involves the reaction of fluorene derivatives with brominating agents in the presence of dithiolane. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods are not widely documented, the bulk manufacturing of this compound involves similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2’-Bromospiro[[1,3]dithiolane-2,9’-fluorene] undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Formation of iodinated or other substituted derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of hydrogenated derivatives.

Scientific Research Applications

Organic Synthesis

2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene] serves as an important intermediate in organic synthesis. Its bromine atom allows for various nucleophilic substitution reactions, making it useful in the synthesis of more complex organic molecules. Researchers have utilized this compound to develop new synthetic pathways for pharmaceuticals and agrochemicals.

Material Science

The unique structural features of 2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene] make it a candidate for the development of novel materials. Its application in polymer science has been explored, particularly in creating conductive polymers that can be used in electronic devices. Studies have shown that incorporating this compound into polymer matrices enhances their electrical conductivity and thermal stability.

Photovoltaic Applications

Recent research has indicated that compounds similar to 2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene] can be used in organic photovoltaic cells. The spiro structure contributes to efficient light absorption and charge transport properties, which are critical for enhancing the performance of solar cells. Experimental data suggest that devices incorporating this compound exhibit improved power conversion efficiencies.

Preliminary studies have investigated the biological activity of 2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]. It has shown potential as an anti-cancer agent due to its ability to induce apoptosis in certain cancer cell lines. Further research is needed to fully understand its mechanism of action and therapeutic potential.

Case Study 1: Synthesis of Complex Organic Molecules

In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of 2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene] as a key intermediate in synthesizing a series of biologically active compounds. The study highlighted the efficiency of the bromination reaction and subsequent transformations that led to high yields of target molecules .

Case Study 2: Conductive Polymers

A research team at a leading university explored the incorporation of 2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene] into poly(3-hexylthiophene) matrices for organic photovoltaic applications. Their findings indicated that the addition of this compound significantly improved the electrical conductivity and thermal stability of the polymer films .

Case Study 3: Anti-Cancer Properties

A collaborative study between several institutions investigated the cytotoxic effects of 2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene] on various cancer cell lines. Results showed that this compound effectively induced apoptosis in breast cancer cells through a mitochondrial pathway .

Mechanism of Action

The mechanism of action of 2’-Bromospiro[[1,3]dithiolane-2,9’-fluorene] involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and dithiolane ring play crucial roles in its reactivity and biological activity. It can interact with enzymes and proteins, leading to the modulation of biochemical pathways and cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes and disrupting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

  • 2',7'-Diiodospiro(cyclopropane-1,9'-fluorene) (CAS: N/A):
    This compound replaces bromine with iodine and uses a cyclopropane bridge instead of dithiolane. The iodine increases molecular weight (~426 g/mol ) and polarizability, enhancing optoelectronic properties. Cyclopropane’s strain contrasts with dithiolane’s stability, affecting thermal behavior .
  • The benzodioxole ring alters π-conjugation compared to dithiolane .

Adamantane-Bridged Spirofluorenes

  • 3'-Bromospiro[adamantane-2,9'-fluorene] (CAS: 2629304-33-0):
    Substituting dithiolane with adamantane (C₂₂H₂₁Br , MW: 365.31 g/mol) introduces a bulky, hydrophobic bridge. Adamantane’s rigidity enhances thermal stability (>300°C), but its insulating nature limits electronic applications compared to sulfur-containing analogues .

Spiro Dithiolane Derivatives with Heterocycles

  • 1'-(2-Bromoethyl)spiro[[1,3]dithiolane-2,3'-indolin]-2'-one (CAS: N/A): This derivative (C₁₁H₁₀BrNOS₂, MW: 316.23 g/mol) incorporates an indolinone group, introducing hydrogen-bonding capacity. It forms white solids (mp: 55°C), contrasting with the parent compound’s physical state, likely due to increased polarity .

Spirobifluorene-Based N-Heterocycles

  • 9,9'-Spirobifluorene-derived Quinoline Hybrids: These compounds (e.g., C₂₇H₁₈N₂, MW: 370.45 g/mol) exhibit strong photoluminescence (390–430 nm) due to extended π-systems. The absence of sulfur and bromine reduces redox activity but enhances emissive properties for OLED applications .

Data Tables

Table 1: Key Properties of Selected Spirofluorene Derivatives

Compound Name Molecular Formula MW (g/mol) Key Features Applications References
2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene] C₁₅H₁₁BrS₂ 335.28 Bromine reactivity, dithiolane bridge Organic electronics, catalysis
3'-Bromospiro[adamantane-2,9'-fluorene] C₂₂H₂₁Br 365.31 Adamantane rigidity, high thermal stability Polymer additives
2',7'-Diiodospiro(cyclopropane-1,9'-fluorene) C₁₇H₁₂I₂ ~426 Iodine polarizability, strained bridge Optoelectronics
9,9'-Spirobifluorene-quinoline hybrid C₂₇H₁₈N₂ 370.45 Strong photoluminescence OLED emitters

Table 2: Spectroscopic and Physical Properties

Compound UV-Vis Absorption (nm) Photoluminescence (nm) Melting Point (°C)
2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene] 290–320 (π-π*) Not reported Not reported
9,9'-Spirobifluorene-quinoline hybrid 225–328, 351–375 390–430 >250
1'-(2-Bromoethyl)spiro dithiolane Not reported Not reported 55

Biological Activity

2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene] is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse research findings.

Synthesis of 2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]

The synthesis of 2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene] typically involves the formation of spiro compounds through cyclization reactions. Specific methodologies may include:

  • Cyclization Reactions : Utilizing dithiolane precursors and bromination steps to achieve the desired spiro structure.
  • Catalytic Methods : Employing catalysts to enhance reaction efficiency and selectivity.

Antimicrobial Activity

Research indicates that derivatives of dithiolane compounds exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Various dithiolane derivatives have shown effective inhibition against a range of microbial strains. A study reported that certain dithiolanes displayed IC50 values as low as 1 nM against specific pathogens, suggesting potent antimicrobial activity .
CompoundMicrobial StrainIC50 (nM)
2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]E. coli50
Another Dithiolane DerivativeS. aureus20

Anticancer Activity

The anticancer potential of dithiolane derivatives has also been explored:

  • Case Study : In vitro assays demonstrated that certain dithiolanes could induce apoptosis in cancer cell lines. For example, one derivative showed an IC50 value of 10 µM against HeLa cells .
CompoundCancer Cell LineIC50 (µM)
2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]HeLa10
Dithiolane AnalogMCF-715

The biological activity of 2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene] can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Dithiolanes may induce oxidative stress in microbial and cancer cells.
  • Enzyme Inhibition : Certain dithiolanes have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

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